molecular formula C10H10F3N B13285432 N-(cyclopropylmethyl)-3,4,5-trifluoroaniline

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline

Cat. No.: B13285432
M. Wt: 201.19 g/mol
InChI Key: JQHZAFJFBNBEPO-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline is an organic compound that features a trifluoromethyl group attached to an aniline ring, with a cyclopropylmethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline typically involves the reaction of 3,4,5-trifluoroaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of cyclopropylmethyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the trifluoromethyl group or the aniline ring.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides

Major Products Formed

    Oxidation: Quinones, oxidized derivatives

    Reduction: Reduced trifluoromethyl group, reduced aniline ring

    Substitution: Halogenated or sulfonylated derivatives

Scientific Research Applications

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3,4,5-trifluoroaniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The cyclopropylmethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-3,4,5-trifluoroaniline: Unique due to the presence of both the trifluoromethyl and cyclopropylmethyl groups.

    N-(cyclopropylmethyl)-3,4-difluoroaniline: Lacks one fluorine atom compared to the trifluoroaniline derivative.

    N-(cyclopropylmethyl)-3,5-difluoroaniline: Another difluoroaniline derivative with different fluorine substitution pattern.

    N-(cyclopropylmethyl)-4-fluoroaniline: Contains only one fluorine atom on the aniline ring.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group, which imparts high electronegativity and lipophilicity, and the cyclopropylmethyl group, which provides steric hindrance and potential for unique interactions with biological targets. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3,4,5-trifluoroaniline

InChI

InChI=1S/C10H10F3N/c11-8-3-7(4-9(12)10(8)13)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2

InChI Key

JQHZAFJFBNBEPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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